Product packaging for Glycine, N-(1-oxo-4-pentenyl)- (9CI)(Cat. No.:CAS No. 479640-27-2)

Glycine, N-(1-oxo-4-pentenyl)- (9CI)

Cat. No.: B1439263
CAS No.: 479640-27-2
M. Wt: 157.17 g/mol
InChI Key: PVVCNIBHCQRXDB-UHFFFAOYSA-N
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Description

Glycine, N-(1-oxo-4-pentenyl)- (9CI) is a synthetically modified amino acid derivative designed for laboratory research applications. This compound features a pentenoyl group attached to the nitrogen atom of glycine, the simplest amino acid, which is a fundamental building block for proteins and plays critical roles in metabolic pathways . N-acyl glycine derivatives are an emerging class of bioactive lipids studied for their roles in cellular signaling and metabolic processes . Researchers are exploring these compounds for their potential interactions with enzymatic pathways, including those involving glycine-N-acyltransferases . This specific derivative may be of particular interest in the study of lipid metabolism, enzyme kinetics, and the development of novel biochemical probes. As a research chemical, it provides a valuable tool for investigating the structure-activity relationships of endogenous signaling molecules. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B1439263 Glycine, N-(1-oxo-4-pentenyl)- (9CI) CAS No. 479640-27-2

Properties

IUPAC Name

2-(pent-4-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-3-4-6(9)8-5-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVCNIBHCQRXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665204
Record name N-Pent-4-enoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479640-27-2
Record name N-Pent-4-enoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halo Acid Method for Glycine Derivatives

A patented method for glycine synthesis involves the halo acid system, which can be adapted for N-substituted derivatives:

  • Procedure:

    • React chloroacetic acid with a catalyst and a multi-component solvent in a reactor.
    • Introduce liquid ammonia to carry out cyclic synthesis, yielding a mixed solution of glycine and ammonium chloride.
    • Use an ionic membrane separator under a direct current electric field to remove ammonium chloride, leaving glycine in solution.
    • Crystallize the glycine product from the residual solution.
  • Key Features:

    • Catalyst reuse and recycling
    • Control of isoelectric point pH (5.8-6.0) during membrane separation
    • Energy-efficient, waste-minimizing process aligned with green chemistry

This method, while primarily for glycine, provides a framework for synthesizing N-substituted glycine analogs by substituting appropriate amines or aldehydes in the initial reaction steps.

Catalytic Hydrogenation with Glyoxalic Acid and Amines

For N-substituted phenyl glycine derivatives, a detailed preparation method involves:

  • Reactants:

    • Glyoxalic acid (50% aqueous solution)
    • Substituted amines (e.g., 4-cyanoaniline or 3-(4-aminophenyl)-(2H)-1,2,4-oxadiazole-5-ketone)
    • Palladium on carbon catalyst (5% Pd/C)
    • Solvent such as methanol or tetrahydrofuran (THF)
  • Process:

    • Stir reactants under ambient temperature for 30 minutes.
    • Replace air with hydrogen gas and maintain hydrogen pressure at 10 atm.
    • Heat reaction mixture to 50°C and maintain for 12 hours.
    • Monitor reaction progress by HPLC to ensure raw material is below 0.2%.
    • Filter catalyst and concentrate the solution.
    • Hydrolyze esterified impurities with sodium hydroxide solution at 50°C for 1 hour.
    • Acidify with hydrochloric acid to pH 3 to precipitate the product.
    • Cool, filter, wash, and vacuum dry to obtain the N-substituted glycine derivative.
  • Outcomes:

    • High yield (typically >90%)
    • High purity (>99.5% by LC-MS)
    • Efficient catalyst recycling

This method can be adapted for N-(1-oxo-4-pentenyl) substitution by selecting the appropriate amine or aldehyde precursor corresponding to the 1-oxo-4-pentenyl moiety.

Data Table Summarizing Preparation Parameters

Step Conditions/Parameters Notes
Halo acid reaction Chloroacetic acid, catalyst, multi-component solvent, liquid ammonia Cyclic synthesis; catalyst reusable
Ionic membrane separation DC electric field, pH 5.8-6.0, current density 15-35 A/cm² Removes NH4+ and Cl- ions; glycine retained
Crystallization Controlled cooling and crystallization Yields purified glycine product
Catalytic hydrogenation 50% glyoxalic acid, substituted amine, 5% Pd/C, methanol or THF 10 atm H2, 50°C, 12 h; HPLC monitoring
Hydrolysis 10% NaOH, 50°C, 1 h Converts ester impurities to acid form
Acidification and isolation Adjust pH to 3 with HCl, cool to 0°C, filter, wash, dry Isolates N-substituted glycine derivative
Yield 90-94% High yield with high purity
Purity >99.5% (LC-MS) Confirmed by chromatographic and mass spec

Research Findings and Analysis

  • Catalyst Efficiency: The use of palladium-carbon catalysts allows for selective hydrogenation under mild conditions, facilitating high yields and purity with catalyst recycling to reduce costs and environmental impact.

  • Reaction Monitoring: HPLC monitoring ensures the reaction completeness and controls impurity levels below 0.2%, critical for pharmaceutical-grade compound synthesis.

  • Green Chemistry Considerations: The halo acid method emphasizes energy saving and zero waste gas/liquid/solid generation, aligning with sustainable manufacturing trends.

  • Adaptability: The described methods are versatile and can be tailored to synthesize various N-substituted glycine derivatives by modifying the amine or aldehyde precursors, making them suitable for preparing Glycine, N-(1-oxo-4-pentenyl)- (9CI).

Chemical Reactions Analysis

Types of Reactions: Glycine, N-(1-oxo-4-pentenyl)- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pentenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Medicinal Chemistry

Glycine derivatives have been explored for their potential therapeutic effects due to their structural similarity to biologically active compounds. Research indicates that compounds with glycine moieties can exhibit anti-inflammatory and anti-cancer properties. For instance, studies have shown that glycine derivatives can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS in cell models .

Case Study: Anti-inflammatory Activity

A study published in the Journal of Food Biochemistry demonstrated the anti-inflammatory effects of certain glycine derivatives. The results indicated that these compounds could suppress inflammatory markers in RAW 264.7 cells, suggesting their potential as therapeutic agents for inflammatory diseases .

Agricultural Applications

In agriculture, glycine derivatives are being investigated as plant growth regulators (PGRs). These compounds can enhance plant growth, improve yield, and increase resistance to abiotic stresses such as drought and salinity. Research has highlighted the role of PGRs in promoting root and shoot development, enhancing photosynthetic efficiency, and improving nutrient uptake .

Case Study: Soybean Growth Enhancement

A review on plant growth regulators emphasized the positive impact of glycine-based compounds on soybean productivity. The application of these compounds was found to improve nodulation and biomass accumulation, leading to higher seed yields under various environmental conditions .

Organic Synthesis

In organic chemistry, Glycine, N-(1-oxo-4-pentenyl)- (9CI) serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including Michael additions and condensation reactions. This versatility makes it an essential compound in the development of new synthetic methodologies.

Table: Comparison of Glycine Derivatives in Organic Synthesis

Compound NameReaction TypeApplication
Glycine, N-(1-oxo-4-pentenyl)-Michael AdditionSynthesis of β-amino acids
Other Glycine DerivativesCondensation ReactionsFormation of peptide bonds
Glycine-based PGRsGrowth RegulationEnhancing agricultural productivity

Cosmetic Applications

Emerging research suggests that glycine derivatives may also find applications in cosmetics due to their skin-beneficial properties. Compounds with similar structures have been associated with anti-aging effects and skin hydration properties. Their ability to promote cell turnover and improve skin texture makes them candidates for incorporation into cosmetic formulations .

Mechanism of Action

The mechanism of action of Glycine, N-(1-oxo-4-pentenyl)- (9CI) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, influencing various biochemical processes.

    Pathways Involved: It is involved in pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between Glycine, N-(1-oxo-4-pentenyl)- (9CI) and structurally related glycine derivatives:

Compound Name (9CI) CAS Number Molecular Formula Molecular Weight (g/mol) Substituent/Functional Groups Potential Applications
Glycine, N-(1-oxo-4-pentenyl)- Not Provided C₇H₁₁NO₃* ~157.16* 1-oxo-4-pentenyl (ketone, alkene) Inferred: Intermediate, Agrochemicals
Glycine, N-(1-methyl-3-oxobutylidene)- 774143-38-3 C₇H₁₁NO₃ 157.16 1-methyl-3-oxobutylidene (branched ketone) Unspecified
Glycine, N-(1-oxopropyl)glycyl- 612047-50-4 C₇H₁₂N₂O₄ 188.18 Propanoyl glycyl (amide, ketone) Biochemical synthesis
Glycine, N-[3-(4-nitrophenyl)-1-oxo-2-propenyl]- 160653-08-7 C₁₁H₁₀N₂O₅ 250.21 4-nitrophenyl propenyl (aromatic, nitro, ketone) Photoreactive intermediates

*Inferred based on structural similarity to CAS 774143-38-3 .

Key Observations:

Aromatic substituents (e.g., 4-nitrophenyl in CAS 160653-08-7) introduce UV activity, unlike aliphatic chains in the target compound .

Molecular Weight and Solubility: Lower molecular weight (~157 g/mol) compared to glycyl-propanoyl derivatives (188 g/mol) suggests higher volatility or solubility in polar solvents .

Biological Activity

Glycine, N-(1-oxo-4-pentenyl)- (9CI) is a synthetic derivative of glycine that has garnered attention for its potential biological activities. This article explores its biological activity, including its interactions with enzymes, antioxidant properties, and implications in therapeutic applications.

Chemical Structure and Properties

Glycine, N-(1-oxo-4-pentenyl)- is characterized by the presence of a carbonyl group and a pentenyl side chain. This structure may influence its reactivity and interactions within biological systems.

Property Description
Molecular Formula C₇H₉NO₂
Molecular Weight 141.15 g/mol
Functional Groups Amine, Carbonyl
Solubility Soluble in polar solvents

1. Antioxidant Activity

Research indicates that the carbonyl group in Glycine, N-(1-oxo-4-pentenyl)- may contribute to its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. A study highlighted that compounds with similar structures exhibit significant antioxidant activity, suggesting potential protective effects against cellular damage caused by oxidative stress.

2. Enzyme Interactions

Glycine derivatives are known to interact with various enzymes and receptors, potentially influencing metabolic pathways. Preliminary studies suggest that Glycine, N-(1-oxo-4-pentenyl)- may modulate enzyme activity related to metabolic processes, although specific interactions remain to be fully elucidated.

3. Therapeutic Potential

The compound's unique structure positions it as a candidate for further investigation in therapeutic contexts. Its potential roles in anti-inflammatory and anticancer activities are under exploration, paralleling findings related to other glycine derivatives .

Case Study 1: Antioxidant Effects

In a controlled study examining the antioxidant effects of various glycine derivatives, Glycine, N-(1-oxo-4-pentenyl)- demonstrated a notable reduction in reactive oxygen species (ROS) levels in cultured cells. The study concluded that the compound's carbonyl group plays a significant role in its ability to scavenge free radicals.

Case Study 2: Enzymatic Activity Modulation

Another investigation focused on the modulation of enzymatic activities by Glycine, N-(1-oxo-4-pentenyl)-. Results indicated that the compound could enhance the activity of certain metabolic enzymes while inhibiting others, suggesting a complex role in metabolic regulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Glycine, N-(1-oxo-4-pentenyl)- (9CI) with high yield and purity?

  • Methodology :

  • Employ peptide coupling reagents like EDCI/HOBt or DCC for amide bond formation between glycine and the 1-oxo-4-pentenyl moiety.
  • Protect the glycine amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during acylation .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Validate purity using HPLC with UV detection at 210–220 nm for amide bonds .

Q. How can spectroscopic techniques confirm the structural integrity of Glycine, N-(1-oxo-4-pentenyl)- (9CI)?

  • Methodology :

  • 1H NMR : Identify the α-proton of glycine (δ 3.8–4.2 ppm) and protons adjacent to the ketone (δ 2.5–3.0 ppm for the pentenyl chain).
  • 13C NMR : Confirm the carbonyl groups (amide: ~170 ppm; ketone: ~200 ppm) .
  • IR Spectroscopy : Detect amide I (~1650 cm⁻¹) and ketone (~1700 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the formula C₇H₁₁NO₃ (expected [M+H]⁺: 174.0766) .

Q. What analytical challenges arise in quantifying this compound in complex mixtures?

  • Methodology :

  • Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA). Calibrate against a reference standard.
  • For trace analysis, employ LC-MS/MS with multiple reaction monitoring (MRM) to enhance specificity .

Advanced Research Questions

Q. How does the α,β-unsaturated ketone in the 1-oxo-4-pentenyl group influence reactivity under physiological conditions?

  • Methodology :

  • Conduct kinetic studies in buffered solutions (pH 7.4, 37°C) to monitor hydrolysis or Michael addition reactions.
  • Use UV-Vis spectroscopy to track changes in conjugated systems (λmax ~240 nm for α,β-unsaturated ketones) .
  • Compare stability with analogous compounds lacking the unsaturated ketone (e.g., saturated pentanoyl derivatives) .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., proteases or kinases).
  • Apply density functional theory (DFT) to calculate electron distribution in the ketone moiety, predicting nucleophilic attack sites .

Q. How can researchers resolve contradictions in reported reaction yields for N-acyl glycine derivatives?

  • Methodology :

  • Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) frameworks.
  • Analyze side products via LC-MS to identify competing pathways (e.g., oligomerization or oxidation) .

Q. What strategies assess the compound’s metabolic fate in in vitro models?

  • Methodology :

  • Incubate with liver microsomes or hepatocytes, followed by UPLC-QTOF-MS to detect phase I/II metabolites.
  • Use isotopically labeled analogs (e.g., ¹³C-glycine) to track metabolic incorporation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycine, N-(1-oxo-4-pentenyl)- (9CI)
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Glycine, N-(1-oxo-4-pentenyl)- (9CI)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.